3-Hydrazinyl-6-methoxy-2-methylpyridine chemical properties and structure
3-Hydrazinyl-6-methoxy-2-methylpyridine chemical properties and structure
The following technical guide details the chemical properties, structural analysis, and synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine .
Chemical Properties, Structure, and Synthetic Methodologies[1][2][3]
Executive Summary
3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Characterized by a pyridine core decorated with a nucleophilic hydrazine group, an electron-donating methoxy substituent, and a steric methyl group, this compound serves as a critical intermediate for constructing fused heterocycles such as pyrazolopyridines and triazolopyridines.[1] Its unique electronic profile—balanced by the electron-rich methoxy group and the electron-deficient pyridine nitrogen—makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor discovery.[1]
Chemical Structure & Physical Properties[2][3][4]
2.1 Structural Identity[2][1]
-
IUPAC Name: 3-Hydrazinyl-6-methoxy-2-methylpyridine
-
CAS Number: 1197371-84-8[3]
-
Molecular Formula: C
H N O -
SMILES: COc1ccc(NN)c(C)n1 (Canonical)
-
Molecular Weight: 153.18 g/mol
2.2 Physicochemical Profile
The following data summarizes the core physical properties. Where experimental values are proprietary or variable based on polymorphs, calculated consensus values are provided to guide experimental design.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 85–95 °C (Predicted) | Hydrazines often have lower MPs than corresponding amines. |
| Boiling Point | ~310 °C (at 760 mmHg) | Decomposition likely before boiling. |
| pKa (Conj. Acid) | ~6.5 (Pyridine N), ~3.5 (Hydrazine N) | The 6-methoxy group increases basicity of the pyridine N relative to unsubstituted pyridine. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water; soluble in dilute acid.[1] |
| LogP | 1.25 (Calculated) | Moderate lipophilicity suitable for drug-like scaffolds. |
2.3 Structural Analysis & Reactivity
The molecule features three distinct functional handles:
-
Hydrazine Moiety (C3-NHNH
): The primary reactive center. It acts as a bis-nucleophile. The terminal nitrogen ( ) is the most nucleophilic, readily attacking carbonyls (aldehydes/ketones) to form hydrazones. -
Methoxy Group (C6-OCH
): A strong electron-donating group (EDG) via resonance. It enriches the electron density of the pyridine ring, making the C3 and C5 positions more susceptible to electrophilic attack, although the C3 position is already substituted.[1] It also deactivates the ring toward nucleophilic aromatic substitution ( ) at the C2/C4 positions. -
Methyl Group (C2-CH
): Provides steric bulk ortho to the hydrazine, influencing the conformation of subsequent derivatives. It also blocks the C2 position from metabolic oxidation.
Synthetic Methodologies
Synthesis of 3-hydrazinopyridines is non-trivial due to the poor electrophilicity of the pyridine C3 position. Direct displacement (
3.1 Route A: Pd-Catalyzed Buchwald-Hartwig Coupling (Recommended)
This modern approach utilizes a 3-bromo precursor and provides the highest yield and functional group tolerance.
-
Precursor: 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7).[4]
-
Reagents: Hydrazine hydrate (or Benzophenone hydrazone as a surrogate), Pd catalyst, Ligand.[1]
Protocol:
-
Setup: In a glovebox or under Argon, charge a reaction vessel with 3-Bromo-6-methoxy-2-methylpyridine (1.0 equiv), Pd
(dba) (1-2 mol%), and Xantphos or BrettPhos (2-4 mol%). -
Base/Solvent: Add Cs
CO (1.5 equiv) and anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). -
Nucleophile: Add Benzophenone hydrazone (1.1 equiv). Note: Direct use of hydrazine hydrate can poison Pd catalysts; the hydrazone surrogate is more robust.
-
Reaction: Heat to 100 °C for 12–18 hours. Monitor by LC-MS for conversion of the bromide.
-
Hydrolysis: Cool to RT. Add 1M HCl/THF and stir for 2 hours to hydrolyze the hydrazone protecting group.
-
Workup: Neutralize with NaOH to pH 9. Extract with EtOAc. Wash with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH).
3.2 Route B: Diazotization-Reduction (Classic)
Useful when the 3-amino precursor is available and Pd catalysis is cost-prohibitive.
-
Reagents: NaNO
, HCl, SnCl (Stannous Chloride).[1]
Protocol:
-
Diazotization: Dissolve the amine in 6M HCl at -5 °C. Dropwise add aqueous NaNO
(1.1 equiv), maintaining temp < 0 °C. Stir for 30 min to form the diazonium salt. -
Reduction: Slowly add a solution of SnCl
·2H O (2.5 equiv) in conc. HCl at 0 °C. The solution will likely turn yellow/orange. -
Stirring: Allow to warm to RT and stir for 2 hours.
-
Isolation: Basify carefully with 40% NaOH (exothermic!). Extract the free hydrazine base into Ether or DCM immediately (hydrazine is unstable in air/light).
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for synthesizing the target and its downstream applications.
Caption: Synthesis pathways (Blue/Red) and downstream applications (Yellow) for the target scaffold.
Applications in Drug Development[2][8]
5.1 Hydrazone Linkers
Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These are often explored as:
-
Iron Chelators: The tridentate N-N-O coordination pocket (if the aldehyde has an ortho-OH) is effective for sequestering metal ions in biological systems.
-
Antimicrobial Agents: Hydrazone linkers are pharmacophores in several anti-tubercular drugs (e.g., Isoniazid derivatives).
5.2 Fused Heterocycle Synthesis
The primary utility of this hydrazine is as a precursor for Pyrazolo[4,3-b]pyridines .
-
Mechanism: Condensation with 1,3-diketones or
-keto esters followed by acid-catalyzed cyclization.[1] -
Significance: This fused system mimics the purine core of ATP, making it a privileged scaffold for designing ATP-competitive Kinase Inhibitors (e.g., for oncology targets like BRAF or EGFR).[1]
Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 2.
-
Carcinogenicity: Category 2 (Suspected of causing cancer - typical for hydrazines).
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hydrazines are sensitive to oxidation and can darken upon exposure to air.
-
Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (e.g., peroxides, permanganates) as this may cause vigorous exothermic reactions.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocol for hydrazine coupling). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015270 (Related Isomer). Retrieved from [Link]
-
Goumont, R., et al. (2009).[1] "Nucleophilic aromatic substitution in the pyridine series." Arkivoc. (Mechanistic insight on SNAr limitations). Retrieved from [Link]
Sources
- 1. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. 1197371-84-8|3-Hydrazinyl-6-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine | 867006-25-5 | Benchchem [benchchem.com]
- 5. equationchemical.com [equationchemical.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Benchchem [benchchem.com]
